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4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide

Catalog No.
S15542618
CAS No.
M.F
C18H18N4O3
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H...

Product Name

4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide

IUPAC Name

4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C18H18N4O3/c1-25-15-6-4-5-13-12(15)11-14(21-13)18(24)20-10-8-17(23)22-16-7-2-3-9-19-16/h2-7,9,11,21H,8,10H2,1H3,(H,20,24)(H,19,22,23)

InChI Key

HILYCVVUPAEXDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)NCCC(=O)NC3=CC=CC=N3

4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an indole moiety, a methoxy group, and a pyridinyl substituent. The compound's chemical formula is C₁₄H₁₈N₄O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structural features suggest potential applications in medicinal chemistry, particularly as a pharmacological agent.

Typical of amides and indoles. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The pyridinyl nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation: The indole ring can be oxidized to form various derivatives, potentially altering its biological activity.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for modification to enhance efficacy or selectivity.

Research indicates that compounds similar to 4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide exhibit significant biological activities:

  • Anticancer Properties: Indole derivatives are known for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity: The presence of the pyridinyl group may enhance the compound's interaction with biological targets, contributing to antimicrobial effects.
  • Enzyme Inhibition: Similar compounds have been studied as inhibitors of specific enzymes like factor Xa, suggesting potential therapeutic applications in anticoagulation therapy .

The synthesis of 4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide can be achieved through several methods:

  • Condensation Reactions: The indole derivative can be synthesized via condensation of an appropriate indole with a pyridinyl amino acid derivative.
  • Reflux Methods: Heating the reactants in a solvent such as ethanol or methanol under reflux conditions can facilitate the formation of the desired amide.
  • Coupling Reactions: Utilizing coupling agents (e.g., EDC or DCC) can promote the formation of the amide bond between the carboxylic acid and amine functionalities.

4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Biology: It could be used as a probe in biological studies to investigate specific enzyme interactions or cellular pathways.

Interaction studies involving 4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide could reveal important insights into its mechanism of action:

  • Molecular Docking Studies: Computational studies can predict how this compound binds to target proteins, providing a basis for understanding its efficacy and selectivity.
  • Binding Affinity Assessments: Experimental techniques such as surface plasmon resonance or isothermal titration calorimetry can quantify binding interactions with biological macromolecules.

Several compounds share structural similarities with 4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide. Notable examples include:

Compound NameStructure FeaturesBiological Activity
1-(3-methoxyphenyl)-N-(1-propan-2-ylpiperidin-4-yl)indole-2-carboxamideMethoxy group, piperidineAnticancer activity
1-(4-chlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)indole-2-carboxamideChlorophenyl groupAntimicrobial properties
N-[3-(trifluoromethyl)phenyl]indole-2-carboxamideTrifluoromethyl substitutionEnzyme inhibition

Uniqueness

The uniqueness of 4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide lies in its specific combination of functional groups that may enhance its pharmacological profile compared to similar compounds. Its distinctive pyridinyl substitution could provide unique interactions with biological targets not observed in other indole derivatives.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

338.13789045 g/mol

Monoisotopic Mass

338.13789045 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-14-2024

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